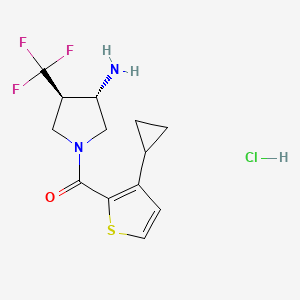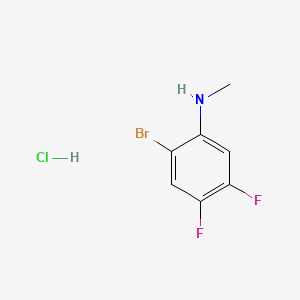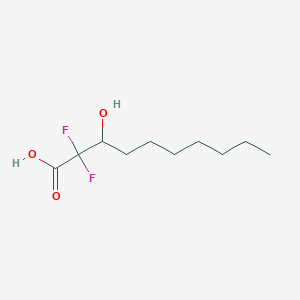
((3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl)(3-cyclopropylthiophen-2-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rac-(3R,4S)-1-(3-cyclopropylthiophene-2-carbonyl)-4-(trifluoromethyl)pyrrolidin-3-amine hydrochloride” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a cyclopropylthiophene moiety and a trifluoromethyl group, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4S)-1-(3-cyclopropylthiophene-2-carbonyl)-4-(trifluoromethyl)pyrrolidin-3-amine hydrochloride” typically involves multi-step organic reactions. The process may start with the preparation of the cyclopropylthiophene intermediate, followed by the introduction of the trifluoromethyl group and the formation of the pyrrolidine ring. Common reagents used in these reactions include cyclopropylthiophene, trifluoromethyl iodide, and various amines. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final hydrochloride salt form of the compound.
化学反応の分析
Types of Reactions
“rac-(3R,4S)-1-(3-cyclopropylthiophene-2-carbonyl)-4-(trifluoromethyl)pyrrolidin-3-amine hydrochloride” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
科学的研究の応用
“rac-(3R,4S)-1-(3-cyclopropylthiophene-2-carbonyl)-4-(trifluoromethyl)pyrrolidin-3-amine hydrochloride” has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of “rac-(3R,4S)-1-(3-cyclopropylthiophene-2-carbonyl)-4-(trifluoromethyl)pyrrolidin-3-amine hydrochloride” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- rac-(3R,4S)-1-(3-cyclopropylthiophene-2-carbonyl)-4-(methyl)pyrrolidin-3-amine hydrochloride
- rac-(3R,4S)-1-(3-cyclopropylthiophene-2-carbonyl)-4-(ethyl)pyrrolidin-3-amine hydrochloride
Uniqueness
Compared to similar compounds, “rac-(3R,4S)-1-(3-cyclopropylthiophene-2-carbonyl)-4-(trifluoromethyl)pyrrolidin-3-amine hydrochloride” is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, biological activity, and potential applications. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity.
特性
分子式 |
C13H16ClF3N2OS |
|---|---|
分子量 |
340.79 g/mol |
IUPAC名 |
[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-(3-cyclopropylthiophen-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C13H15F3N2OS.ClH/c14-13(15,16)9-5-18(6-10(9)17)12(19)11-8(3-4-20-11)7-1-2-7;/h3-4,7,9-10H,1-2,5-6,17H2;1H/t9-,10-;/m1./s1 |
InChIキー |
QHZCNLRRIOQCHM-DHTOPLTISA-N |
異性体SMILES |
C1CC1C2=C(SC=C2)C(=O)N3C[C@H]([C@@H](C3)N)C(F)(F)F.Cl |
正規SMILES |
C1CC1C2=C(SC=C2)C(=O)N3CC(C(C3)N)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13513341.png)


![{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate](/img/structure/B13513367.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13513370.png)

![1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid](/img/structure/B13513374.png)


![3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13513393.png)



